molecular formula C22H26FN3O4S B2787328 N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-methylphenyl)ethanediamide CAS No. 898415-30-0

N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-methylphenyl)ethanediamide

Cat. No.: B2787328
CAS No.: 898415-30-0
M. Wt: 447.53
InChI Key: YGAFFSWNMRAVSK-UHFFFAOYSA-N
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Description

N-{2-[1-(4-Fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-methylphenyl)ethanediamide is a synthetic chemical compound designed for research and development purposes. It features a piperidine core functionalized with a 4-fluorobenzenesulfonyl group and an ethanediamide (oxalamide) side chain terminating in a 2-methylphenyl group. This structural class, characterized by the arylsulfonyl piperidine scaffold, is of significant interest in medicinal chemistry and pharmacology for exploring interactions with various biological targets. The mechanism of action for such compounds typically involves binding to specific receptors or enzymes, such as G protein-coupled receptors or ion channels, thereby modulating cellular signaling pathways. Researchers utilize this compound as a key building block in the synthesis of more complex molecules and as a pharmacological tool in enzyme inhibition studies and receptor binding assays . Its potential research applications extend to the investigation of neurodegenerative diseases and psychiatric disorders. The synthesis of this analog follows established routes for similar compounds, involving piperidine ring formation, sulfonylation with 4-fluorobenzenesulfonyl chloride, and amide coupling to introduce the ethanediamide side chain. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O4S/c1-16-6-2-3-8-20(16)25-22(28)21(27)24-14-13-18-7-4-5-15-26(18)31(29,30)19-11-9-17(23)10-12-19/h2-3,6,8-12,18H,4-5,7,13-15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAFFSWNMRAVSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-methylphenyl)ethanediamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a sulfonylation reaction, where a fluorophenyl sulfonyl chloride reacts with the piperidine derivative.

    Formation of the Oxalamide Moiety: The final step involves the reaction of the intermediate with oxalyl chloride and o-toluidine to form the oxalamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the tolyl group.

    Reduction: Reduction reactions may target the sulfonyl group or the oxalamide moiety.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Biological Research: The compound can be used to study receptor interactions, enzyme inhibition, or cellular pathways.

    Industrial Applications: It may find use in the synthesis of other complex organic molecules or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-methylphenyl)ethanediamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance binding affinity, while the piperidine ring could facilitate passage through biological membranes. The oxalamide moiety may play a role in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide
  • N1-(2-(1-((4-bromophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide

Uniqueness

N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-methylphenyl)ethanediamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical properties and biological activity. The fluorine atom’s electronegativity can enhance the compound’s stability and binding interactions compared to its chloro or bromo analogs.

Biological Activity

N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-methylphenyl)ethanediamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features:

  • Piperidine Ring : A six-membered ring containing nitrogen, known for its role in various pharmacological agents.
  • Sulfonamide Group : The presence of a 4-fluorobenzenesulfonyl substituent enhances its reactivity and potential for biological interactions.
  • Ethanediamide Backbone : This structure contributes to the compound's ability to interact with biological targets.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit several biological activities, particularly in the realms of anti-inflammatory and anticancer effects. Below is a summary of its potential biological activities:

Activity Description
Anti-inflammatory Inhibits nitric oxide production in RAW264.7 cells stimulated by lipopolysaccharides, suggesting potential therapeutic applications in inflammatory diseases.
Anticancer Preliminary data indicate possible antiproliferative effects against certain cancer cell lines, warranting further investigation into its mechanism of action .

The biological effects of this compound are likely mediated through:

  • Enzyme Inhibition : The sulfonamide group may interact with enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Interaction : The compound may bind to specific receptors, modulating their activity and influencing cellular responses.

Case Studies and Research Findings

  • Anti-inflammatory Properties : A study demonstrated that the compound significantly reduced nitric oxide levels in macrophage cell lines, indicating its potential as an anti-inflammatory agent. This effect was attributed to the inhibition of signaling pathways involved in inflammation.
  • Anticancer Activity : In vitro assays have shown that the compound inhibits the growth of various cancer cell lines, including HepG2 cells, with an IC50 value indicating substantial potency. Further studies are needed to elucidate the specific pathways involved in its anticancer effects .
  • Synthetic Routes and Applications : The synthesis involves multiple steps including the formation of the piperidine intermediate and subsequent functionalization with sulfonyl and ethanediamide groups. This complexity allows for the exploration of various derivatives that may enhance pharmacological properties .

Q & A

Q. Optimization strategies :

  • Protecting groups : Use tert-butoxycarbonyl (Boc) to protect reactive amines during intermediate steps to prevent side reactions .
  • Purification : Employ flash chromatography or preparative HPLC to isolate high-purity intermediates, with yields improved by optimizing solvent polarity (e.g., hexane/ethyl acetate gradients) .

Q. Table 1: Example reaction conditions from analogous syntheses

StepReagents/ConditionsYield (%)Source
Sulfonylation4-Fluorobenzenesulfonyl chloride, Et₃N65–75
Amide couplingEDC, HOBt, DMF, RT50–60

Basic: What spectroscopic and computational methods are used to confirm the compound’s structural integrity?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies key protons (e.g., piperidine CH₂ groups at δ 2.5–3.5 ppm) and sulfonyl/amide carbonyl carbons (δ 165–175 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns consistent with the ethanediamide backbone .
  • X-ray crystallography : Resolves stereochemistry of the piperidine ring and sulfonyl group orientation (if single crystals are obtainable) .

Advanced tip : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data for validation .

Advanced: How can researchers investigate the compound’s interaction with biological targets (e.g., receptors or enzymes)?

Answer:

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized targets (e.g., GPCRs or kinases) at varying compound concentrations (0.1–100 µM) .
  • Mutagenesis studies : Identify critical binding residues by alanine-scanning mutations in the target protein .
  • Competitive binding assays : Use radiolabeled ligands (e.g., ³H-naloxone for opioid receptors) to determine IC₅₀ values .

Q. Table 2: Example binding data from analogous compounds

TargetAssay TypeKd (nM)Source
Serotonin receptorRadioligand binding12 ± 3
Carbonic anhydraseSPR8.5 ± 1.2

Advanced: How should researchers address contradictory data in binding affinity or functional assays?

Answer:

  • Reproducibility checks : Verify assay conditions (pH, temperature, buffer composition) and compound purity (≥95% by HPLC) .
  • Orthogonal assays : Confirm results using disparate methods (e.g., SPR vs. fluorescence polarization) to rule out assay-specific artifacts .
  • Structural analysis : Perform molecular docking (e.g., AutoDock Vina) to identify binding poses that explain discrepancies in activity across homologs .

Case study : A study on a sulfonamide analog showed conflicting IC₅₀ values (5 nM vs. 120 nM) due to differences in buffer ionic strength; recalibration resolved the issue .

Advanced: What strategies improve the compound’s metabolic stability for in vivo studies?

Answer:

  • Liver microsomal assays : Identify metabolic hotspots (e.g., piperidine N-dealkylation) by incubating with human liver microsomes (HLMs) and analyzing metabolites via LC-MS .
  • Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) at vulnerable positions to block cytochrome P450 oxidation .
  • Prodrug design : Mask polar groups (e.g., amides) with ester prodrugs to enhance bioavailability .

Q. Table 3: Metabolic stability parameters (example)

ModificationHalf-life (HLMs, min)Improvement (%)Source
Parent compound12 ± 2
Fluorinated analog45 ± 5275

Advanced: How can structure-activity relationship (SAR) studies guide further optimization?

Answer:

  • Scaffold variation : Synthesize analogs with substituted piperidine rings (e.g., 3-methylpiperidine) to assess steric effects on binding .
  • Pharmacophore mapping : Use QSAR models to prioritize substituents (e.g., electron-rich aryl groups) that enhance target engagement .
  • Free-energy perturbation (FEP) : Predict relative binding affinities of analogs computationally before synthesis .

Example : Replacing 4-fluorobenzenesulfonyl with 2-naphthylsulfonyl improved potency 10-fold in a kinase inhibitor study .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.